4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
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Overview
Description
“4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” is a tricyclic indan derivative . It is an important intermediate in the preparation of indenofurannitrile . Indenofurannitrile itself is a key building block for the preparation of ramelteon , which acts as a selective melatonin receptor agonist .
Synthesis Analysis
The synthesis of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” involves several steps . The process starts with subjecting 6-hydroxy-7-allyl-indan-1-one to ozonolysis followed by reduction in the presence of methanol to form 2-methoxy-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one . This is followed by subjecting 6-hydroxy-7-allyl-indan-1-one to alcohol elimination to form 6,7-dihydro-8H-indeno[5,4-b]furan-8-one . The final step involves subjecting 6,7-dihydro-8H-indeno[5,4-b]furan-8-one to hydrogenation to obtain 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one .Molecular Structure Analysis
The molecular structure of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” has been determined using various spectroscopic techniques such as UV-Vis, FT-IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” include ozonolysis, reduction, alcohol elimination, and hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one” include its molecular formula CHO, average mass 174.196 Da, and monoisotopic mass 174.068085 Da .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)11-8-9-4-5-12(16)13(9)10-6-7-17-14(10)11/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKIMCLRXPHQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=C3C(=C1)CCC3=O)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693413 |
Source
|
Record name | 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
CAS RN |
1198465-69-8 |
Source
|
Record name | 4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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